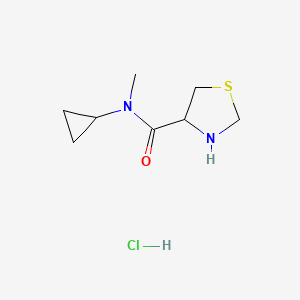

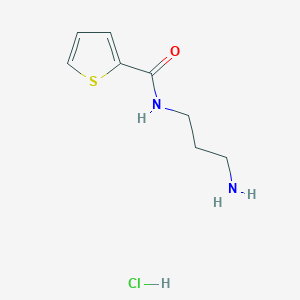

![molecular formula C9H14ClNO B1520450 4-[(Ethylamino)methyl]phenol hydrochloride CAS No. 33597-20-5](/img/structure/B1520450.png)

4-[(Ethylamino)methyl]phenol hydrochloride

Overview

Description

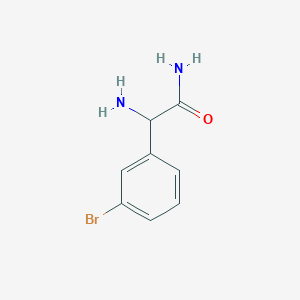

4-[(Ethylamino)methyl]phenol hydrochloride is a chemical compound with the CAS Number 33597-20-5 . It has a molecular weight of 187.67 . This compound is used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and analytical chemistry.

Molecular Structure Analysis

The InChI code for 4-[(Ethylamino)methyl]phenol hydrochloride is1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

4-[(Ethylamino)methyl]phenol hydrochloride is a powder with a melting point of 180-181°C .Scientific Research Applications

Cyclization-Activated Prodrugs

A study explored the use of basic carbamates of 4-hydroxyanisole, closely related to 4-[(Ethylamino)methyl]phenol hydrochloride, as cyclization-activated prodrugs. These carbamates released 4-hydroxyanisole under specific conditions, showcasing an innovative approach where active drugs are generated through a predictable intramolecular cyclization-elimination reaction, independent of enzymatic cleavage (Saari et al., 1990).

Interaction with Hormone Receptors

Another study investigated the effects of phenols, including compounds structurally similar to 4-[(Ethylamino)methyl]phenol hydrochloride, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). These substances, widely used in the plastic industry, showed significant effects on both receptors, suggesting potential implications for human health (Krüger et al., 2008).

Environmental Biodegradation

Research into the biodegradation of certain pesticides noted the role of pH in the process. The study provides insights into how similar phenolic compounds, such as 4-[(Ethylamino)methyl]phenol hydrochloride, might interact with environmental factors during degradation (Singh et al., 2003).

Chemical Synthesis and Characterization

A research article focused on the synthesis and characterization of Schiff bases, which are compounds involving a phenol component. Such studies are relevant for understanding the chemical behavior and potential applications of 4-[(Ethylamino)methyl]phenol hydrochloride in various fields, including medicinal chemistry (Uddin et al., 2020).

Phytoremediation

Advancements in phytoremediation, the use of plants to clean contaminated environments, have been researched extensively. This approach may be applicable for the removal of phenolic compounds like 4-[(Ethylamino)methyl]phenol hydrochloride from soils and water bodies, enhancing environmental sustainability (Dietz & Schnoor, 2001).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-(ethylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-10-7-8-3-5-9(11)6-4-8;/h3-6,10-11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRBABFACVYJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethylamino)methyl]phenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)

![4-[(2-Fluorophenyl)methoxy]aniline hydrochloride](/img/structure/B1520372.png)

![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)